11-Nitrodibenzo(a,c)phenazine

Description

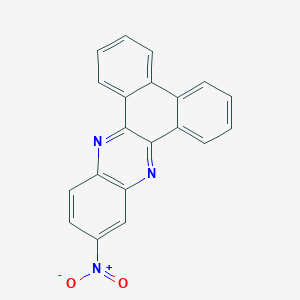

11-Nitrodibenzo(a,c)phenazine (C${20}$H${11}$N${3}$O${2}$, molecular weight: 325.33, CAS: 4661-57-8) is a nitro-functionalized phenazine derivative characterized by a planar aromatic structure with a fused dibenzophenazine core and a nitro (-NO$_2$) substituent at the 11-position . Phenazines are nitrogen-containing heterocyclic compounds with diverse applications in electrochemistry, biosensing, and antimicrobial agents due to their redox activity, fluorescence, and structural modifiability .

Properties

CAS No. |

4661-57-8 |

|---|---|

Molecular Formula |

C20H11N3O2 |

Molecular Weight |

325.3 g/mol |

IUPAC Name |

11-nitrophenanthro[9,10-b]quinoxaline |

InChI |

InChI=1S/C20H11N3O2/c24-23(25)12-9-10-17-18(11-12)22-20-16-8-4-2-6-14(16)13-5-1-3-7-15(13)19(20)21-17/h1-11H |

InChI Key |

LJVWTGJLCXLVOI-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=C(C=CC(=C5)[N+](=O)[O-])N=C24 |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=C(C=CC(=C5)[N+](=O)[O-])N=C24 |

Other CAS No. |

4661-57-8 |

Pictograms |

Corrosive; Acute Toxic; Irritant |

Origin of Product |

United States |

Comparison with Similar Compounds

Electrochemical Activity

This compound exhibits superior redox stability compared to non-nitrated derivatives. The nitro group stabilizes the charge center via π-electron delocalization, enabling multi-site redox reactions critical for battery electrodes and conductive materials . In contrast, halogenated phenazines (e.g., chlorinated derivatives) prioritize antimicrobial efficacy over electrochemical performance, with MIC values as low as 2 µg/mL against Mycoplasma spp. .

Optical Properties

While this compound lacks intrinsic fluorescence, derivatives like DAP and lapachol-based phenazines show strong emission. DAP’s dual -NH$_2$ groups enable DNA intercalation with a fluorescence quantum yield of 0.45, making it suitable for cellular imaging . Lapachol-derived phenazines (e.g., compound P1 ) exhibit aggregation-induced emission (AIE), enabling lipid droplet visualization without cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.